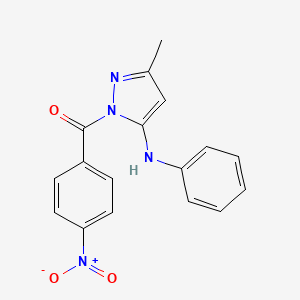

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrobenzoyl group and a phenyl group attached to the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be prepared by reacting hydrazine hydrate with acetylacetone and aniline under reflux conditions.

Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through an acylation reaction. This involves reacting the pyrazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3,4-dicarboxylic acid.

-

Basic Conditions (Saponification):

5-Methoxycarbonylthiophene-3-carboxylic acidNaOH, H2OThiophene-3,4-dicarboxylateH+Thiophene-3,4-dicarboxylic acid

NaOH or KOH in aqueous medium cleaves the ester to form the carboxylate salt, which acidification converts to the free dicarboxylic acid . -

Acidic Conditions:

Concentrated HCl or H₂SO₄ promotes slower ester hydrolysis, often retaining the carboxylic acid group .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis (basic) | NaOH, H₂O, reflux | Thiophene-3,4-dicarboxylic acid | >90% | |

| Ester hydrolysis (acidic) | H₂SO₄, H₂O, Δ | Thiophene-3,4-dicarboxylic acid | 70-80% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

-

Acid Chloride Synthesis:

-COOHSOCl2-COCl

Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, forming 5-methoxycarbonylthiophene-3-carbonyl chloride . -

Amide Formation:

-COOH + R-NH2DCC-CONHR

Using DCC (dicyclohexylcarbodiimide) as a coupling agent, the acid reacts with amines to yield amides :

Reduction Reactions

The carboxylic acid and ester groups can be reduced, though selectivity depends on the reagent:

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine and its evaluation against several cancer cell lines, demonstrating promising cytotoxic effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Experimental results have shown that this compound significantly reduces inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, a study reported the use of this compound as a monomer in the preparation of thermosetting polymers, which exhibited improved heat resistance and durability .

Nanomaterials

The compound has also been explored for its role in the development of nanomaterials. Research indicates that when used as a precursor in sol-gel processes, it can lead to the formation of nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and photonic devices .

Analytical Chemistry Applications

Spectroscopic Studies

this compound serves as a valuable standard in analytical chemistry for developing spectroscopic methods. Its distinct spectral characteristics enable researchers to utilize it for calibrating instruments like NMR and UV-vis spectroscopy. A comprehensive analysis involving NMR spectroscopy has been conducted to elucidate its structure and confirm purity .

Chromatographic Applications

The compound is also employed as a reference material in chromatographic techniques such as HPLC. Its stability and solubility make it suitable for method validation in pharmaceutical laboratories, ensuring accurate quantification of pyrazole derivatives in complex mixtures .

作用機序

The mechanism of action of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

3-methyl-1-(4-aminobenzoyl)-N-phenyl-1H-pyrazol-5-amine: A reduced form of the compound with an amino group instead of a nitro group.

1-phenyl-3-methyl-1H-pyrazol-5-amine: A simpler pyrazole derivative without the nitrobenzoyl group.

4-nitrobenzoyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is unique due to the presence of both a nitrobenzoyl group and a phenyl group attached to the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications.

生物活性

3-Methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their applications in medicinal chemistry, particularly in developing anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is C16H15N4O3, with a molecular weight of approximately 339.306 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a nitrobenzoyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N4O3 |

| Molecular Weight | 339.306 g/mol |

| CAS Number | 136389-80-5 |

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Its ability to target specific pathways involved in tumor growth presents a promising avenue for cancer therapy .

Antimicrobial Screening

The antimicrobial efficacy was evaluated against common pathogens using the well diffusion method. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 18 | 32 |

| Streptomycin (Control) | 25 | 16 |

| DMSO (Control) | 0 | N/A |

Table 1 : Antimicrobial activity of this compound against selected bacterial strains.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study published in PMC demonstrated that related pyrazole derivatives showed comparable antimicrobial activity to established antibiotics, suggesting a potential role in treating resistant infections .

- Cancer Cell Studies : Another investigation focused on the anticancer properties of pyrazole compounds, revealing that they could induce apoptosis in various cancer cell lines through mitochondrial pathways .

- Inflammation Models : Research highlighted the anti-inflammatory effects of pyrazoles, showing reduced edema in animal models when treated with these compounds, supporting their potential therapeutic use in inflammatory diseases .

特性

IUPAC Name |

(5-anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPGEJGKCCEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。